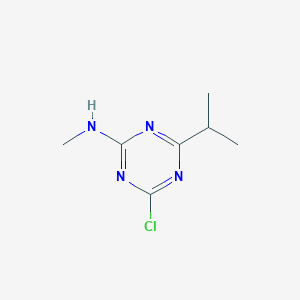

6-(4-aminopiperidin-1-il)-N,N,2-trimetilpirimidin-4-amina

Descripción general

Descripción

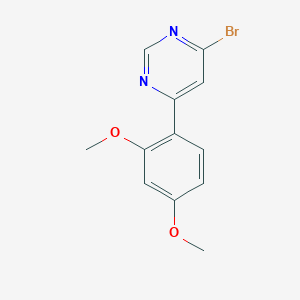

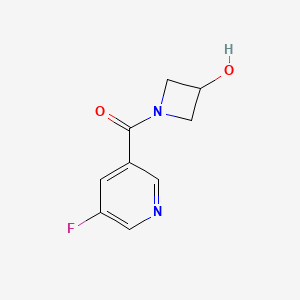

6-(4-aminopiperidin-1-yl)-N,N,2-trimethylpyrimidin-4-amine is a useful research compound. Its molecular formula is C12H21N5 and its molecular weight is 235.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-(4-aminopiperidin-1-yl)-N,N,2-trimethylpyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-aminopiperidin-1-yl)-N,N,2-trimethylpyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Descubrimiento y Desarrollo de Fármacos

Los derivados de piperidina son fundamentales en la industria farmacéutica debido a su diversidad estructural y relevancia biológica. El compuesto en cuestión puede utilizarse en el diseño y síntesis de nuevos fármacos, particularmente como bloque de construcción para crear moléculas con posibles efectos terapéuticos. Su estructura es propicia para el desarrollo de inhibidores de la dipeptidil peptidasa IV, que son importantes en el tratamiento de la diabetes y otros trastornos metabólicos .

Investigación Biomédica

La parte aminopiperidina es crucial en la investigación biomédica, especialmente en el diseño de farmacóforos inhibidores de quinasas. Este compuesto podría ser instrumental en la creación de terapias dirigidas para enfermedades inflamatorias, mostrando la versatilidad de los heterociclos de nitrógeno en la química medicinal .

Marcos Metal-Orgánicos (MOF)

En el desarrollo de MOF, los heterociclos de nitrógeno como la 6-(4-aminopiperidin-1-il)-N,N,2-trimetilpirimidin-4-amina pueden utilizarse para construir marcos con aplicaciones potenciales en la administración de fármacos, el almacenamiento de gases y los procesos de separación. Su interacción con iones metálicos puede conducir a la formación de estructuras con propiedades únicas adecuadas para la terapia del cáncer .

Ciencia Ambiental

Este compuesto puede contribuir a la ciencia ambiental al ayudar en la degradación de compuestos peligrosos que contienen nitrógeno mediante procesos de oxidación avanzados. Puede servir como compuesto modelo o reactivo en estudios destinados a minimizar el impacto ambiental de tales sustancias .

Seguridad Alimentaria

En la seguridad alimentaria, la detección de aminas biógenas es esencial para evaluar la calidad de los alimentos. Los derivados de este compuesto podrían utilizarse para desarrollar métodos de detección sensibles y selectivos para aminas biógenas, asegurando la protección de la salud pública al indicar el deterioro o la contaminación de los alimentos .

Mecanismo De Acción

Target of Action

Piperidine and pyrimidine derivatives are known to interact with a variety of biological targets. For instance, piperidine derivatives are present in more than twenty classes of pharmaceuticals . Pyrimidine derivatives have been found to have anti-HIV activity .

Mode of Action

The mode of action of these compounds can vary widely depending on their specific structure and the target they interact with. For example, some pyrimidine derivatives have been found to inhibit HIV replication in acutely infected cells .

Biochemical Pathways

The biochemical pathways affected by these compounds can also vary widely. For instance, some piperidine derivatives have been found to have antioxidant action .

Result of Action

The molecular and cellular effects of these compounds can depend on their specific structure and the biological target they interact with. For example, some pyrimidine derivatives have been found to have anti-HIV activity .

Análisis Bioquímico

Biochemical Properties

6-(4-aminopiperidin-1-yl)-N,N,2-trimethylpyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclin-dependent kinases (CDKs) and other regulatory proteins involved in cell cycle control. The compound’s aminopiperidine group allows it to form hydrogen bonds and electrostatic interactions with the active sites of these enzymes, potentially inhibiting their activity. This inhibition can lead to alterations in cell cycle progression and apoptosis, making it a valuable tool for studying cell cycle regulation and cancer biology .

Cellular Effects

The effects of 6-(4-aminopiperidin-1-yl)-N,N,2-trimethylpyrimidin-4-amine on various cell types and cellular processes are profound. In cancer cell lines, this compound has been shown to inhibit cell proliferation and induce apoptosis. It influences cell signaling pathways, particularly those involving CDKs and other kinases, leading to changes in gene expression and cellular metabolism. The compound’s impact on gene expression includes the upregulation of pro-apoptotic genes and the downregulation of genes involved in cell survival and proliferation .

Molecular Mechanism

At the molecular level, 6-(4-aminopiperidin-1-yl)-N,N,2-trimethylpyrimidin-4-amine exerts its effects through direct binding interactions with target biomolecules. The aminopiperidine group forms hydrogen bonds with key residues in the active sites of CDKs, leading to enzyme inhibition. This inhibition disrupts the phosphorylation of downstream targets, ultimately affecting cell cycle progression and promoting apoptosis. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(4-aminopiperidin-1-yl)-N,N,2-trimethylpyrimidin-4-amine can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over extended periods. Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis, highlighting its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of 6-(4-aminopiperidin-1-yl)-N,N,2-trimethylpyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings suggest that careful dosage optimization is necessary to maximize the compound’s therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

6-(4-aminopiperidin-1-yl)-N,N,2-trimethylpyrimidin-4-amine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites may retain some biological activity and contribute to the compound’s overall effects. The compound’s interaction with metabolic enzymes can also influence metabolic flux and alter the levels of key metabolites, impacting cellular metabolism .

Transport and Distribution

The transport and distribution of 6-(4-aminopiperidin-1-yl)-N,N,2-trimethylpyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells through active transport mechanisms and is distributed to various cellular compartments. Its localization within cells can affect its activity and function, with higher concentrations observed in the cytoplasm and nucleus .

Subcellular Localization

The subcellular localization of 6-(4-aminopiperidin-1-yl)-N,N,2-trimethylpyrimidin-4-amine is crucial for its activity. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with target biomolecules. Post-translational modifications, such as phosphorylation, may influence its localization and activity, directing it to specific compartments or organelles. This targeted localization enhances the compound’s ability to modulate cellular processes and exert its biochemical effects .

Propiedades

IUPAC Name |

6-(4-aminopiperidin-1-yl)-N,N,2-trimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5/c1-9-14-11(16(2)3)8-12(15-9)17-6-4-10(13)5-7-17/h8,10H,4-7,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGLZURXSMXVAOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N(C)C)N2CCC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Benzylamino)methyl]cyclobutan-1-ol](/img/structure/B1488409.png)

![7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol](/img/structure/B1488421.png)

![1-{[(Cyclopropylmethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488431.png)